3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Pyrido[1,2-a]pyrimidin-4-ones
This class of compounds has been studied for their diverse biological activities . For instance, some derivatives have shown potential as CXCR3 antagonists, HLE inhibitors, MexAB-OprM specific efflux pump inhibitors, potent 5-HT6 antagonists, and acetylcholinesterase inhibitors .
Sulfenyl group
The presence of a sulfenyl group (–S–) in a molecule can influence its reactivity and biological activity. Sulfenyl groups are known to participate in various biochemical reactions, often involving the formation or cleavage of sulfur-containing bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide involves multiple steps, starting from readily available precursorsThe reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-ones: These compounds share a similar core structure and exhibit various biological activities, including enzyme inhibition and receptor modulation
Imidazo[1,2-c]quinazolines: These compounds are known for their potential therapeutic effects and are used in the development of new drugs
Uniqueness
3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide is unique due to its combination of multiple heterocyclic rings and the presence of specific functional groups.
Biological Activity
The compound 3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. The presence of the sulfanyl group and chloro substituents are particularly noteworthy for their roles in enhancing pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrido[1,2-a]pyrimidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound under discussion may exhibit similar antimicrobial efficacy due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Compounds with similar scaffolds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease , which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Various derivatives of similar structures have shown cytotoxic effects in vitro against cancer cell lines. For example, certain pyrido[1,2-a]pyrimidine derivatives have been reported to inhibit cancer cell proliferation effectively . The underlying mechanisms often involve apoptosis induction and cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : By inhibiting AChE and urease, the compound may disrupt essential metabolic pathways in pathogens and cancer cells.
- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, thus protecting cells from oxidative stress .
Case Studies
Properties
IUPAC Name |
3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN6O3S/c29-17-10-12-23-30-19(14-25(37)34(23)15-17)16-39-28-33-21-9-5-4-8-20(21)26-32-22(27(38)35(26)28)11-13-24(36)31-18-6-2-1-3-7-18/h4-5,8-10,12,14-15,18,22H,1-3,6-7,11,13,16H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPOLOURPXGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.